molecular formula C29H27N3O2S B2893918 N-mesityl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 899760-71-5

N-mesityl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2893918
CAS RN: 899760-71-5
M. Wt: 481.61
InChI Key: XCJCRXXDMDNJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains a pyrimidine ring structure . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for synthesizing similar pyrimidine derivatives involve heating acylated aminopyrimidines with a base . The exact products can depend on the nature of the acyl group .


Molecular Structure Analysis

The molecular structure likely involves a pyrimidine core, which is a six-membered ring with two nitrogen atoms . Further specifics about the structure could not be found.


Chemical Reactions Analysis

Again, while specific reactions involving this compound were not found, pyrimidine derivatives can undergo various reactions . For example, heating them with a base can lead to the formation of different pyrimidine derivatives .

Scientific Research Applications

Heterocyclic Synthesis and Biological Evaluation

  • Synthesis of Polyfunctionally Substituted Heterocycles : Innovative methods have been developed to synthesize new derivatives of thioxo-dihydro-pyranopyrimidines and their transformation into condensed pyrazolo, chromeno, pyrimido, and thiopyrimidines. These compounds are characterized by IR, 1H-NMR, and mass spectral studies, contributing significantly to the field of heterocyclic chemistry (Elian, Abdelhafiz, & Abdelreheim, 2014).

  • Antimicrobial and Antioxidant Activities : A series of benzo[d]imidazolyl chromeno[2,3-d]pyrimidinones exhibited promising anti-microbial and anti-oxidant activities. The synthesis of these compounds provides a new avenue for developing therapeutic agents (Ravindernath, Reddy, & Sunil, 2013).

  • Antimicrobial, Anti-inflammatory, and Analgesic Activities : Novel isoxazolyl chromeno[2,3-d]pyrimidin-4-ones demonstrated significant antimicrobial, anti-inflammatory, and analgesic activities, suggesting their potential as leads for developing new drugs (Rajanarendar et al., 2012).

Advanced Material Synthesis

  • One-Pot Multicomponent Synthesis : The synthesis of novel 2-thioxo-benzo[5,6]chromeno[2,3-d]pyrimidin-4-one derivatives via a one-pot multicomponent reaction showcases the efficiency of combining multiple reactants to create complex molecules efficiently (Ahanthem & Laitonjam, 2014).

Pharmacological Evaluation

  • Antitubercular and Antimicrobial Activity : Novel 4H-chromeno[2,3-d]pyrimidines derived from 2-amino-4-phenyl-4H-chromene-3-carbonitriles have been evaluated for their antitubercular and antimicrobial activities, presenting a new class of compounds for addressing infectious diseases (Kamdar, Haveliwala, Mistry, & Patel, 2011).

properties

IUPAC Name

2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O2S/c1-17-9-11-21(12-10-17)27-31-28-23(15-22-7-5-6-8-24(22)34-28)29(32-27)35-16-25(33)30-26-19(3)13-18(2)14-20(26)4/h5-14H,15-16H2,1-4H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJCRXXDMDNJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=C(C=C(C=C5C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-mesityl-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.